molecular formula C21H30N4O10 B1180720 p-NH2-Bn-DTPA CAS No. 102650-29-3

p-NH2-Bn-DTPA

Cat. No.: B1180720
CAS No.: 102650-29-3
M. Wt: 498.5 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

P-NH2-Bn-DTPA is a useful research compound. Its molecular formula is C21H30N4O10 and its molecular weight is 498.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of p-NH2-Bn-DTPA is the erythropoietin receptor–Beta common receptor (EPOR–βcR) found on the surface of hypoxic or ischemic cardiac cells . This receptor is overexpressed in these cells, making it an ideal target for the compound .

Mode of Action

this compound interacts with its target by binding to the EPOR–βcR . This binding triggers the activation of the main signaling pathways of JAK2, STAT-5, and PI3K/Akt . These pathways are involved in provoking hypoxic cells to regenerate, neutralize apoptosis, and suppress inflammation .

Biochemical Pathways

The activation of the JAK2, STAT-5, and PI3K/Akt pathways leads to a series of downstream effects. These effects include the regeneration of hypoxic cells, neutralization of apoptosis, and suppression of inflammation . These pathways are triggered by the activation of the beta subunit of EPO, one of the four main subunits of EPO .

Pharmacokinetics

It is known that the compound is radiolabeled with 99mtc, yielding more than 97% . This high yield suggests that the compound has good bioavailability. The compound shows significant binding affinity to H9c2 hypoxic cells .

Result of Action

The result of the action of this compound is the detection of cardiac ischemia . A considerable accumulation of 99mTc-p-NH2-Bn-DTPA was detected in the ischemic region by biodistribution study and SPECT/CT scintigraphy . This indicates that the compound is effective in its action.

Action Environment

The action of this compound is influenced by the environment in which it is present. For instance, the presence of hypoxic or ischemic cardiac cells, which overexpress the EPOR–βcR, is crucial for the compound’s action

Biological Activity

p-NH2-Bn-DTPA (p-Aminobenzyl diethylenetriaminepentaacetic acid) is a chelating agent that has garnered attention in various fields, particularly in radiopharmaceuticals and biomedical applications. Its biological activity is primarily associated with its ability to form stable complexes with metal ions, which can be utilized for imaging and therapeutic purposes. This article delves into the biological activity of this compound, examining its properties, applications, and relevant research findings.

This compound is a derivative of DTPA, characterized by the addition of a para-aminobenzyl group. This modification enhances its chelation properties and biological compatibility. The compound exhibits high stability constants for metal ions, making it suitable for use in radiolabeling and targeting specific biological sites.

Chelation Properties

The primary biological activity of this compound stems from its chelation capabilities. It forms stable complexes with various metal ions, including indium (In), copper (Cu), and gadolinium (Gd). The stability of these complexes is crucial for their application in medical imaging and therapy.

Table 1: Stability Constants of this compound Complexes

Metal IonStability Constant (log K)
In(III)36.64
Cu(II)28.17
Gd(III)27.00

Source:

Radiolabeling Efficiency

Recent studies have demonstrated the efficient radiolabeling properties of this compound. For instance, it has been shown to quantitatively complex indium-111 (111In) at ambient temperatures, achieving radiochemical yields greater than 99% within minutes . This efficiency is particularly advantageous for labeling heat-sensitive biomolecules such as antibodies.

Case Study: Radiolabeling with 111In
In a comparative study, this compound was evaluated alongside other chelators like DOTA and CHX-A″-DTPA. The results indicated that this compound provided superior labeling efficiency without the need for elevated temperatures, which is often required by traditional chelators .

In Vivo Applications

The biological activity of this compound extends to its applications in vivo, particularly in targeted imaging and therapy. Its ability to form stable complexes allows for effective biodistribution and reduced accumulation in non-target organs.

Biodistribution Studies
Biodistribution studies involving radiolabeled compounds have shown that this compound conjugates exhibit specific accumulation in target tissues while minimizing uptake in healthy organs. For example, studies involving tumor models indicated that the conjugation with this compound enhanced tumor targeting efficacy compared to other chelators .

Scientific Research Applications

Radiopharmaceutical Development

Overview
p-NH2-Bn-DTPA serves as a crucial component in the development of radiopharmaceuticals due to its ability to form stable complexes with radiometals. This property is essential for the effective targeting and imaging of tumors.

Case Study: Cardiac Ischemia Imaging
Recent research focused on synthesizing this compound conjugated with specific peptides for cardiac ischemia imaging. The study demonstrated that the conjugate showed promising results in terms of biodistribution and imaging efficacy, indicating its potential in clinical applications for diagnosing cardiac conditions .

Targeted Therapy

Overview
The compound is utilized in targeted therapy, where it is conjugated to antibodies or peptides that specifically bind to tumor markers. This allows for precise delivery of therapeutic agents directly to cancer cells.

Case Study: HER2-Targeting Antibody Conjugation
In a comparative study involving the HER2-targeting antibody trastuzumab, this compound was conjugated and radiolabeled with yttrium-90. The resulting immunoconjugates exhibited high radiolabeling efficiency and stability, demonstrating significant potential in treating HER2-positive cancers .

Imaging Techniques

Overview
this compound is integral to various imaging modalities, including single-photon emission computed tomography (SPECT) and positron emission tomography (PET). Its role as a chelator enhances the visualization of biological processes in vivo.

Case Study: Insulinoma Imaging
A study evaluated the use of radiolabeled maxadilan-DTPA, which incorporated this compound, for imaging insulinomas. The results indicated that this compound could effectively target insulinoma tumors, providing clear visualization and potentially improving diagnostic capabilities .

Biodistribution Studies

Overview
Biodistribution studies are essential for understanding how compounds like this compound distribute within biological systems after administration. Such studies help in optimizing dosage and enhancing therapeutic efficacy.

Study Component Findings
Tumor Uptake High uptake observed in targeted tumors (e.g., INS-1 tumors) with specific accumulation patterns over time .
Organ Distribution Significant accumulation in kidneys, pancreas, and liver was noted, indicating receptor-mediated uptake mechanisms .

Stability and Efficacy

Overview
The stability of this compound complexes is critical for their application in clinical settings. Research has shown that these complexes maintain high stability under physiological conditions.

Research Findings
Studies have reported that this compound complexes exhibit over 95% radiochemical purity after labeling, ensuring reliable performance in both vitro and vivo scenarios .

Properties

IUPAC Name

2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O10/c22-15-3-1-14(2-4-15)7-16(25(12-20(32)33)13-21(34)35)8-23(9-17(26)27)5-6-24(10-18(28)29)11-19(30)31/h1-4,16H,5-13,22H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZWPBDUNJUSES-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5a (32 mg, 0.0502 mmol) in H2O (9 mL) at room temperature was added 10% Pd/C (13 mg) under Ar (g). The reaction mixture was placed under hydrogenation apparatus for 24 h. The resulting mixture was filtered via celite bed and washed thoroughly with H2O. The filtrate was concentrated to provide 6a (30 mg, 93%) as a yellowish solid. 1H NMR (D2O, 300 MHz) δ 2.43-4.25 (m, 22H), 7.21 (s, 4H).
Name
5a
Quantity
32 mg
Type
reactant
Reaction Step One
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mg
Type
catalyst
Reaction Step One
Name
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-NH2-Bn-DTPA
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p-NH2-Bn-DTPA
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Reactant of Route 5
p-NH2-Bn-DTPA
Reactant of Route 6
p-NH2-Bn-DTPA
Customer
Q & A

Q1: How does the p-NH2-Bn-DTPA-(Lys-Dabcyl,Phe)-pHBSP conjugate interact with its target in the context of cardiac ischemia, and what are the downstream effects?

A: The research primarily focuses on the ability of this compound-(Lys-Dabcyl,Phe)-pHBSP to bind to erythropoietin receptor–Beta common receptors (EPOR– βcR) []. While the exact mechanism is not fully elucidated in the provided research, pHBSP is known to exhibit tissue-protective effects in ischemic situations through its interaction with EPOR– βcR. The this compound acts as a chelator for the radioisotope Technetium-99m (99mTc), allowing for visualization of the conjugate's biodistribution. Increased uptake of the radiolabeled conjugate in ischemic regions is attributed to the binding affinity of pHBSP to EPOR– βcR, which are upregulated in these areas. This accumulation enables the detection of cardiac ischemia using SPECT/CT imaging.

Q2: What is the evidence for the binding affinity of Tc-p-NH2-Bn-DTPA-(Lys-Dabcyl,Phe)-pHBSP to its target?

A: The research demonstrates a significant binding affinity of the radiolabeled peptide, Tc-p-NH2-Bn-DTPA-(Lys-Dabcyl,Phe)-pHBSP, to H9c2 hypoxic cells in vitro []. This finding suggests that the conjugate retains its ability to target cells under ischemic conditions, supporting its potential as a cardiac ischemia imaging agent.

Q3: What analytical techniques were employed to evaluate the Tc-p-NH2-Bn-DTPA-(Lys-Dabcyl,Phe)-pHBSP conjugate?

A: The researchers utilized a combination of in vitro and in vivo methods. Radiolabeling efficiency was assessed, with results indicating over 97% labeling yield []. Biodistribution studies were conducted to quantify the accumulation of the radiolabeled conjugate in different organs, including the heart. Finally, SPECT/CT scintigraphy was employed to visualize the distribution of the conjugate within the body, confirming its accumulation in the ischemic region [].

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